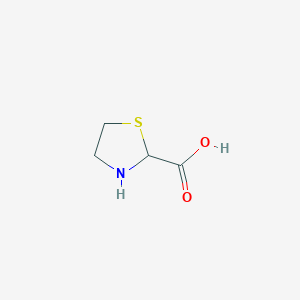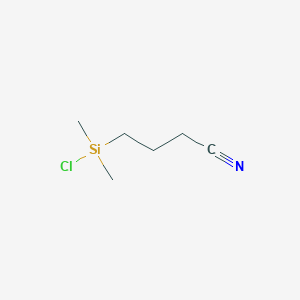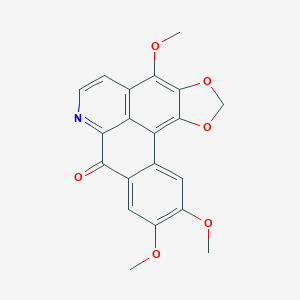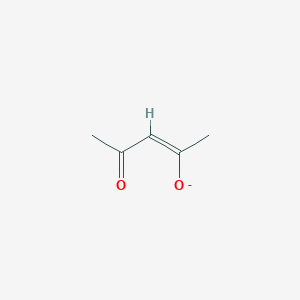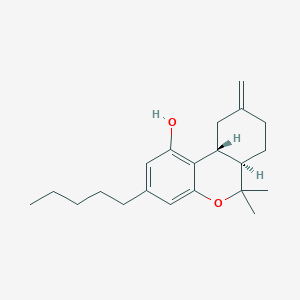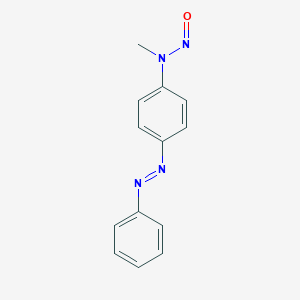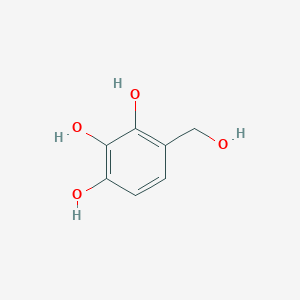
4-(Hydroxymethyl)benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-(Hydroxymethyl)benzene-1,2,3-triol is C7H8O4 . It has an average mass of 156.136 Da and a monoisotopic mass of 156.042252 Da .Physical And Chemical Properties Analysis
4-(Hydroxymethyl)benzene-1,2,3-triol is a white, crystalline powder that is soluble in water, ethanol, and ether. It has a density of 1.6±0.1 g/cm3, a boiling point of 340.5±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), related to 4-(Hydroxymethyl)benzene-1,2,3-triol by their benzene core structure, have been utilized extensively in supramolecular chemistry due to their simple structure and ability to undergo self-assembly. Their applications range from nanotechnology to polymer processing and biomedical applications, leveraging the self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The adaptable nature of BTAs promises a bright future in commercial applications and innovative materials design (Cantekin, de Greef, & Palmans, 2012).
Biomedical Applications
In the biomedical field, heterocyclic compounds bearing the triazine scaffold, which can be considered structurally related to 4-(Hydroxymethyl)benzene-1,2,3-triol by the inclusion of benzene as a fundamental building block, have shown significant potential. These compounds are evaluated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. The versatility of the triazine nucleus makes it a core moiety for the development of future drugs, showcasing the potential for 4-(Hydroxymethyl)benzene-1,2,3-triol derivatives in similar applications (Verma, Sinha, & Bansal, 2019).
Environmental and Analytical Science Applications
Polycyclic and monoaromatic hydrocarbons, including benzene and its derivatives, have been the subject of environmental monitoring due to their toxicological impacts. Studies in Rio de Janeiro highlighted the distribution and sources of these compounds, emphasizing the significance of automotive emissions and industrial activities. Understanding the behavior of these compounds, including those structurally related to 4-(Hydroxymethyl)benzene-1,2,3-triol, is crucial for developing strategies to mitigate their environmental impact (Fernandes, Brickus, Moreira, & Cardoso, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(hydroxymethyl)benzene-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,8-11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAQWJFRHOHSRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)benzene-1,2,3-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

